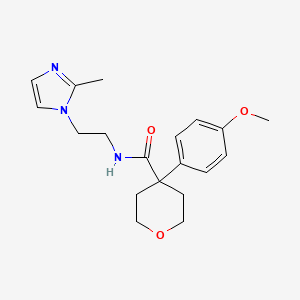![molecular formula C10H13N3OS B2488773 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 832740-48-4](/img/structure/B2488773.png)
3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. It is a nitrogen-containing heterocyclic compound with a variety of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. Synthesis of this compound is relatively straightforward and has been studied extensively. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are of great interest to researchers. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
- 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is used as a starting material in synthesizing various derivatives with potential medicinal properties. For example, it has been used to synthesize 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, which exhibited significant analgesic and anti-inflammatory activities in studies (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). Another study involved synthesizing novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones, which also demonstrated potent analgesic and anti-inflammatory activities (Alagarsamy, Shankar, Meena, Thirumurugan, & Ananda Kumar, 2007).
Catalytic Synthesis Methods
- Research has been conducted on developing efficient synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, an important pharmacophore in medicinal chemistry. A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been reported as a green approach for the synthesis of this class of compounds, characterized by step economy and reduced catalyst loading (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).
Antimicrobial and Antitumor Properties
- Derivatives of this compound have been explored for their antimicrobial and antitumor activities. For instance, some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety showed promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009). Another study focused on the synthesis of new thieno and furopyrimidine derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Hossain & Bhuiyan, 2009).
Dual Inhibitor Development
- Research has also been conducted on developing dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, which are crucial enzymes in cancer cell proliferation. Compounds based on this compound were synthesized as potential dual inhibitors and antitumor agents, showing nanomolar GI50 values against tumor cells in culture (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Mechanism of Action
Target of Action
The primary targets of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it likely interacts with key proteins or enzymes within the Mycobacteria, disrupting their normal functions and leading to their death or inhibition of growth.
Result of Action
The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . This could potentially lead to the clearance of the bacterial infection in a host organism, thereby alleviating symptoms of the disease.
Biochemical Analysis
Biochemical Properties
It has been observed that this compound exhibits antimycobacterial activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the survival and proliferation of Mycobacterium species .
Cellular Effects
3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to be non-cytotoxic against four cell lines This suggests that it does not adversely affect cell function, including cell signaling pathways, gene expression, and cellular metabolism
properties
IUPAC Name |
3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-4-7-5(2)15-9-8(7)10(14)13(11)6(3)12-9/h4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBBTNCAKWNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488695.png)

![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)
![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)
![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)
![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

